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Abstract

Upacicalcet is a novel, intravenously administered calcimimetic agent approved for the
treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2]
As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet
effectively suppresses the secretion of parathyroid hormone (PTH), a key driver of SHPT
pathogenesis.[1][3][4] This technical guide provides a comprehensive overview of the
molecular structure, physicochemical properties, mechanism of action, pharmacokinetics,
pharmacodynamics, and clinical efficacy of Upacicalcet. Detailed summaries of key
experimental data and methodologies are presented to support further research and
development in the field of renal disease and mineral metabolism.

Molecular Structure and Physicochemical
Properties

Upacicalcet, chemically known as (2S)-2-Amino-3-[(3-chloro-2-methyl-5-
sulfophenyl)carbamoylamino]propanoic acid, is a small molecule with a distinct amino acid
structure.[1][4] It is administered as a sodium salt hydrate.[5]
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Property Value Reference
Molecular Formula C11H14CIN306S [1][6]
Molar Mass 351.76 g-mol-1 [1][7]

(2S)-2-Amino-3-[(3-chloro-2-
methyl-5-

IUPAC Name ) [11[7]
sulfophenyl)carbamoylamino]p

ropanoic acid

CAS Number 1333218-50-0 [11[7]

Administration Route Intravenous [1][2]

Mechanism of Action

Upacicalcet is a calcimimetic, meaning it mimics the effect of extracellular calcium.[5] It
functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on
the surface of parathyroid gland cells.[3][4]

The binding of Upacicalcet to the CaSR enhances the receptor's sensitivity to extracellular
calcium.[5] This heightened sensitivity leads to the activation of the receptor even at lower
calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid
hormone (PTH).[1][5] By reducing circulating PTH levels, Upacicalcet helps to normalize
calcium and phosphorus homeostasis, which is dysregulated in patients with secondary
hyperparathyroidism due to chronic kidney disease.[5][7] A key differentiator for Upacicalcet is
that it targets the amino acid binding site of the CaSR, a different site than that of other
conventional calcimimetics.[3] This unique binding mechanism may offer therapeutic
advantages, particularly for patients who do not respond well to existing treatments.[3]

Below is a diagram illustrating the signaling pathway of Upacicalcet's action on the parathyroid
cell.
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Upacicalcet's Mechanism of Action on the Parathyroid Cell.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in hemodialysis patients have demonstrated a dose-dependent
increase in plasma concentrations of Upacicalcet.[8][9] The drug is administered intravenously
three times a week at the end of each hemodialysis session.[1][2][10]

Parameter Finding Reference

Approximately 80% is removed
Elimination by a single hemodialysis [819]

session.

_ No significant accumulation
Accumulation ) o ) [819]
with repeated administration.

Dose-dependent reduction in
] serum intact parathyroid
Pharmacodynamic Effect ) [8][9]
hormone (iPTH) and corrected

calcium levels.

The pharmacodynamic effect of Upacicalcet is a direct consequence of its mechanism of
action, leading to a rapid and sustained reduction in PTH levels.

Clinical Efficacy and Safety
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The efficacy and safety of Upacicalcet have been evaluated in several clinical trials. A pivotal
Phase 3, multicenter, randomized, double-blind, placebo-controlled study provided significant
evidence of its therapeutic benefit in hemodialysis patients with SHPT.[1][11][12]

Efficacy

Primary Upacicalcet

: Placebo Group p-value Reference
Endpoint Group

Mean iPTH
levels of 60-240
pg/ml by weeks
22-24

67.0% (69/103)  8.0% (4/50) <0.001 [1[11][12][13]

>30% reduction
in mean iPTH

80.6% 8.0% <0.001 [13]
over weeks 22-

24

Upacicalcet also demonstrated a significant reduction in serum corrected calcium levels
compared to placebo.[1] Furthermore, it has been shown to decrease levels of fibroblast
growth factor-23, bone-specific alkaline phosphatase, and other markers of bone turnover.[11]
[12]

Safety

Upacicalcet is generally well-tolerated. The incidence of common side effects associated with
calcimimetics, such as nausea and vomiting, has been reported to be low and comparable to
placebo in some studies.[12] Hypocalcemia is a potential adverse event, and monitoring of
serum calcium levels is recommended.[5]

Adverse Event Upacicalcet Group Placebo Group Reference

Upper gastrointestinal
1.9% (2/103) 6.0% (3/50) [13]
adverse events

Serum corrected
] 2.0% (2/103) 0% (0/50) [12][13]
calcium <7.5 mg/dL
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Experimental Protocols

While complete, detailed experimental protocols are proprietary and not publicly available, the
methodologies employed in key studies can be summarized as follows:

Phase 3 Clinical Trial for Efficacy and Safety

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[1][11][12]

» Participants: Hemodialysis patients with secondary hyperparathyroidism, characterized by
serum intact PTH concentrations >240 pg/ml and corrected calcium concentrations >8.4
mg/dl.[12]

« Intervention: Intravenous administration of Upacicalcet or placebo three times a week at the
end of each hemodialysis session for 24 weeks.[1][11][12] Doses were adjusted based on
iPTH and corrected calcium levels.[1]

e Primary Outcome: The percentage of participants achieving the target mean serum iPTH
concentration (60—240 pg/ml) at weeks 22—-24.[1][11][12]

o Data Analysis: Comparison of the proportion of patients meeting the primary endpoint
between the Upacicalcet and placebo groups.

The workflow for this clinical trial can be visualized as follows:
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Workflow of a Phase 3 Clinical Trial for Upacicalcet.

In Vitro CaSR Binding and Activity Assays

+ Objective: To determine the binding site and agonistic activity of Upacicalcet on the human
CaSR.[3]

¢ Methodology:
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o Cell Lines: HEK-293T cells expressing either wild-type or mutant human CaSR.[3]

o Binding Studies: Competitive binding assays were conducted to see if Upacicalcet
competes with known ligands (e.g., L-tryptophan) for binding to the CaSR.[3]

o Activity Assays: Measurement of inositol-1 monophosphate accumulation as a
downstream marker of CaSR activation in response to Upacicalcet.[3]

o In Silico Analysis: Molecular docking simulations were performed to model the binding
interaction between Upacicalcet and the CaSR.[3]

Synthesis of Upacicalcet

The synthesis of Upacicalcet has been described in the literature. A general synthetic scheme
involves the reaction of an aniline derivative with phenyl chloroformate, followed by treatment
with an appropriate amine to form a urea intermediate.[2] Subsequent deprotection steps yield
the final Upacicalcet molecule, which can then be converted to its hydrated sodium salt.[2]

Conclusion

Upacicalcet represents a significant advancement in the management of secondary
hyperparathyroidism in hemodialysis patients. Its novel mechanism of action, targeting the
amino acid binding site of the CaSR, coupled with its favorable efficacy and safety profile,
establishes it as a valuable therapeutic option. The data presented in this technical guide
underscore the robust scientific foundation for the clinical use of Upacicalcet and provide a
comprehensive resource for researchers and clinicians in the field. Further investigation into its
long-term effects on bone metabolism and cardiovascular outcomes is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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